2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It is a pyrimidine derivative, characterized by the presence of a methylcyclopropyl group attached to the pyrimidine ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid involves several steps. One common method includes the reaction of 2-chloropyrimidine-4-carboxylic acid with a methylcyclopropyl derivative under specific conditions . The reaction typically requires the use of solvents such as dichloromethane and reagents like oxalyl chloride. The process involves stirring the mixture at room temperature, followed by the addition of anhydrous methanol under ice bath conditions . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it may inhibit certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid can be compared with other pyrimidine derivatives, such as:
2-Chloropyrimidine-4-carboxylic acid: A precursor in the synthesis of the compound.
4-Methylpyrrole-2-carboxylic acid: Another pyrimidine derivative with different functional groups.
The uniqueness of this compound lies in its specific methylcyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(2-methylcyclopropyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-6(5)8-10-3-2-7(11-8)9(12)13/h2-3,5-6H,4H2,1H3,(H,12,13) |
InChI Key |
RNTVQLMNSQLPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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